METHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
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Overview
Description
Methyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound contains nitrogen, sulfur, and oxygen atoms within its structure, making it a member of the thiadiazolo[3,2-a]pyrimidine family. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
The synthesis of METHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid catalyst under solvent-free conditions . This method is advantageous due to its efficiency and the use of green chemistry principles, such as the elimination of hazardous solvents and the use of environmentally friendly catalysts.
Chemical Reactions Analysis
Methyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiadiazolo[3,2-a]pyrimidine core or the aromatic rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antioxidant agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in the industrial sector, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of METHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets within cells. The compound can inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes . It achieves this by binding to key enzymes and proteins involved in these pathways, thereby preventing their normal function. The presence of the thiadiazolo[3,2-a]pyrimidine core is crucial for its biological activity.
Comparison with Similar Compounds
Methyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate can be compared to other thiadiazolo[3,2-a]pyrimidine derivatives Similar compounds include those with different substituents on the aromatic rings or variations in the heterocyclic core These compounds share similar biological activities but may differ in their potency and specificity
Properties
Molecular Formula |
C24H15ClN4O4S |
---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
methyl 4-[5-[(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H15ClN4O4S/c1-32-23(31)14-8-6-13(7-9-14)19-11-10-15(33-19)12-17-20(26)29-24(27-21(17)30)34-22(28-29)16-4-2-3-5-18(16)25/h2-12,26H,1H3/b17-12-,26-20? |
InChI Key |
HMKKQQSETAKBRR-WFFRMWFSSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl |
SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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